The synthesis of TI17 as a small molecular inhibitor involves a compound-centric approach where a library of compounds was screened to identify potential inhibitors of Trip13. Following this initial screening, TI17 was selected for further analysis based on its specificity and efficacy in binding to Trip13. Techniques such as nuclear magnetic resonance spectroscopy and affinity-pulldown assays were employed to confirm the binding interactions between TI17 and Trip13 .
For the titanium alloy TI17, synthesis typically involves processes such as melting and casting, followed by heat treatment to achieve desired microstructural characteristics. The alloy is often processed using techniques like forging or machining to enhance its mechanical properties .
The synthesis of TI17 as a drug candidate includes:
For the titanium alloy:
The molecular structure of TI17 reveals specific interactions with Trip13 that inhibit its ATPase activity. These interactions are crucial for understanding how TI17 disrupts DNA repair mechanisms in cancer cells. The structural analysis indicates that TI17 binds in a mutually exclusive manner with adenosine diphosphate at the binding site on Trip13 .
For the titanium alloy TI17:
TI17's mechanism involves impairing the function of Trip13, leading to enhanced DNA damage responses in multiple myeloma cells. This inhibition results in cell cycle arrest and apoptosis, demonstrating its potential as an anti-cancer agent .
In terms of chemical reactions involving the titanium alloy:
The mechanism by which TI17 exerts its effects involves several steps:
Data from studies indicate that treatment with TI17 significantly increases markers associated with apoptosis while decreasing proliferation markers such as Ki-67 in treated cells .
TI17 displays characteristics typical of small molecular inhibitors:
The titanium alloy shows:
TI17's chemical properties include:
For the titanium alloy:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0